2-Phenylanthraquinon

Übersicht

Beschreibung

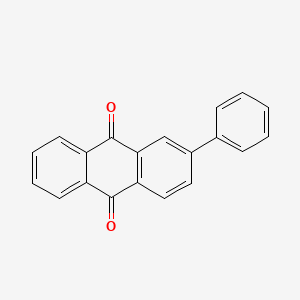

2-Phenylanthraquinone is an organic compound with the chemical formula C20H12O2. It is a derivative of anthraquinone, where a phenyl group is substituted at the second position of the anthraquinone structure. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Photochemical Applications

2-PAQ has been investigated for its photochemical properties, particularly in photoredox reactions. Research indicates that 2-PAQ can undergo photoredox reactions through mechanisms involving electron transfer and hydrogen abstraction.

Mechanisms of Photoredox Reactions

A study conducted on the photophysical and photochemical behavior of 2-PAQ revealed that it undergoes a two-step photoredox reaction pathway in aqueous solutions. The efficiency of this reaction is influenced by the distance between the benzyl alcohol moiety and the anthraquinone ketone group, which affects electron transfer rates .

Table 1: Photoredox Reaction Efficiency of 2-PAQ

| Condition | Quantum Yield (Φ) | Reaction Pathway |

|---|---|---|

| pH 2 | ~0.07 | Two-step pathway |

| pH 7 | Low | Less reactive |

The biological activities of anthraquinone derivatives, including 2-PAQ, have garnered significant interest due to their potential therapeutic applications.

Anticancer Activity

Research has shown that compounds related to 2-PAQ exhibit cytotoxic effects against various cancer cell lines. For instance, knipholone, a phenyl anthraquinone derivative, demonstrated significant cytotoxicity against human cell lines such as Jurkat and HEK293 .

Table 2: Cytotoxicity of Knipholone Derivatives

| Compound | Cell Line | Inhibition (%) at 50 μM |

|---|---|---|

| Knipholone (1) | Jurkat | 62-95 |

| Knipholone Anthrone (2) | SH-SY5Y | 70 |

Antimalarial and Antiviral Activity

Additionally, knipholone and its derivatives have shown promising antiplasmodial activity against Plasmodium falciparum, with IC50 values indicating effective inhibition . Moreover, compound 2 exhibited anti-HIV activity with significant replication inhibition in infected peripheral blood mononuclear cells (PBMCs) .

Material Science Applications

In materials science, anthraquinones like 2-PAQ are explored for their potential in dye-sensitized solar cells (DSSCs) due to their strong light absorption properties and ability to facilitate electron transfer processes.

Dye-Sensitized Solar Cells

Research indicates that incorporating anthraquinones into DSSCs can enhance the efficiency of light harvesting and charge separation, making them suitable candidates for photovoltaic applications.

Case Studies

Several studies have documented the effects of substituents on the reactivity and efficiency of photochemical reactions involving anthraquinones:

Case Study: Photoredox Reaction Mechanism Analysis

- A time-resolved spectroscopic study highlighted how structural modifications in anthraquinones influence their photochemical pathways, specifically noting that the introduction of phenyl groups can modulate reaction efficiencies significantly .

Case Study: Biological Activity Evaluation

Wirkmechanismus

Target of Action

2-Phenylanthraquinone, like other anthraquinones, primarily targets cellular proteins . These proteins play a crucial role in various biological processes, including cell growth, differentiation, and death .

Mode of Action

The interaction of 2-Phenylanthraquinone with its targets leads to a variety of changes. For instance, it undergoes a photoredox reaction via a two-step pathway . This reaction involves an initial protonation on the carbonyl oxygen, followed by a deprotonation of the side methylene C-H bond .

Biochemical Pathways

The photoredox reaction of 2-Phenylanthraquinone affects several biochemical pathways. The reaction can be rationalized by excited states that have substantial charge transfer character, in which the electron density of the benzene ring with the reactive CH2 OH moiety is transferred to the central AQ ring . This process leads to various downstream effects, including the production of reactive oxygen species and changes in cellular redox status .

Pharmacokinetics

Like other anthraquinones, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The molecular and cellular effects of 2-Phenylanthraquinone’s action are diverse. For instance, it can lead to efficient intersystem crossing to populate a reactive triplet state that may then undergo a variety of reactions . These reactions can cause changes in cellular redox status, potentially leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Phenylanthraquinone. For example, the efficiency of its photoredox reaction can be affected by the pH of the solution . Additionally, gene-environment interactions can also play a role in determining the compound’s effects .

Biochemische Analyse

Biochemical Properties

2-Phenylanthraquinone plays a significant role in biochemical reactions, particularly in photoredox reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme cytochrome P450, which is involved in the oxidation of organic substances. The compound undergoes photoredox reactions, where it participates in electron transfer processes, leading to the formation of reactive intermediates

Cellular Effects

2-Phenylanthraquinone has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been studied for its potential anticancer properties. It interacts with key cellular proteins such as kinases, topoisomerases, and matrix metalloproteinases, which are involved in cell proliferation and apoptosis . By modulating these proteins, 2-Phenylanthraquinone can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of 2-Phenylanthraquinone involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and transcription . Additionally, 2-Phenylanthraquinone can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s biochemical effects and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenylanthraquinone can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Phenylanthraquinone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects are essential for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of 2-Phenylanthraquinone vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as anticancer activity and modulation of cellular processes. At high doses, 2-Phenylanthraquinone can induce toxic or adverse effects . These effects include hepatotoxicity, nephrotoxicity, and oxidative stress. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.

Metabolic Pathways

2-Phenylanthraquinone is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The compound interacts with enzymes such as cytochrome P450 and UDP-glucuronosyltransferases, which facilitate its metabolism and excretion. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 2-Phenylanthraquinone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, 2-Phenylanthraquinone can bind to intracellular proteins, affecting its localization and accumulation. These transport and distribution mechanisms are important for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

2-Phenylanthraquinone exhibits specific subcellular localization patterns. It can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. Understanding the subcellular localization of 2-Phenylanthraquinone is crucial for elucidating its biochemical functions and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Phenylanthraquinone can be synthesized through several methods. One common method involves the Suzuki coupling reaction. In this process, 2-iodo-9,10-anthraquinone is reacted with benzeneboronic acid in the presence of a palladium catalyst and a base. The reaction typically takes place in an organic solvent such as dimethylformamide or toluene, under an inert atmosphere .

Industrial Production Methods: On an industrial scale, the synthesis of 2-Phenylanthraquinone may involve similar coupling reactions but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenylanthraquinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: The major product is typically a quinone derivative.

Reduction: The major product is a hydroquinone derivative.

Substitution: Depending on the substituent, various substituted anthraquinone derivatives can be formed.

Vergleich Mit ähnlichen Verbindungen

1-Phenylanthraquinone: Similar in structure but with the phenyl group at the first position.

9,10-Anthraquinone: The parent compound without any phenyl substitution.

2-(p-Hydroxymethyl)phenylanthraquinone: A derivative with a hydroxymethyl group on the phenyl ring.

Uniqueness: 2-Phenylanthraquinone is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to 1-Phenylanthraquinone, it exhibits different electrochromic behaviors, making it suitable for specific applications in electrochromic devices .

Biologische Aktivität

2-Phenylanthraquinone is a compound belonging to the anthraquinone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of 2-phenylanthraquinone, including its anticancer, antibacterial, and antioxidant properties, supported by relevant studies and data.

Chemical Structure and Properties

2-Phenylanthraquinone (C15H10O2) features a structure characterized by two fused benzene rings with a quinone functional group. Its molecular formula indicates that it possesses a significant degree of conjugation, which is often associated with enhanced biological activity.

1. Anticancer Activity

Numerous studies have reported the anticancer properties of 2-phenylanthraquinone. It has been shown to induce apoptosis in various cancer cell lines. For example:

- Cytotoxicity : A study indicated that 2-phenylanthraquinone exhibited significant cytotoxic effects against human cervix carcinoma KB-3-1 cells with an IC50 value of approximately 5 µM .

| Cell Line | IC50 (µM) |

|---|---|

| KB-3-1 (Cervical Carcinoma) | 5 |

| Jurkat (T-cell Leukemia) | 10 |

| HEK293 (Embryonic Kidney) | 15 |

The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

2. Antibacterial Activity

2-Phenylanthraquinone also exhibits antibacterial properties. Its effectiveness against various bacterial strains has been documented:

- Antibacterial Spectrum : The compound demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that 2-phenylanthraquinone could be a potential candidate for developing new antibacterial agents.

3. Antioxidant Activity

The antioxidant capacity of 2-phenylanthraquinone has also been evaluated. It was found to scavenge free radicals effectively, which is crucial for preventing oxidative damage in cells.

- DPPH Radical Scavenging : The compound exhibited a DPPH radical scavenging activity with an IC50 value of 25 µM, indicating its potential as an antioxidant agent .

Case Studies and Research Findings

Several case studies have explored the biological effects of anthraquinones, including 2-phenylanthraquinone:

- Cytotoxicity Study : In a detailed cytotoxicity study involving various human cancer cell lines, researchers found that 2-phenylanthraquinone induced significant cell death through apoptosis pathways. The study provided evidence of increased caspase activity in treated cells compared to controls.

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of formulations containing 2-phenylanthraquinone against skin infections caused by resistant bacterial strains. Results indicated a marked improvement in infection resolution rates among patients treated with the anthraquinone formulation compared to standard antibiotic treatments.

Eigenschaften

IUPAC Name |

2-phenylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZCFGZBDDCNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310683 | |

| Record name | 2-PHENYLANTHRAQUINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6485-97-8 | |

| Record name | 9, 2-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PHENYLANTHRAQUINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.